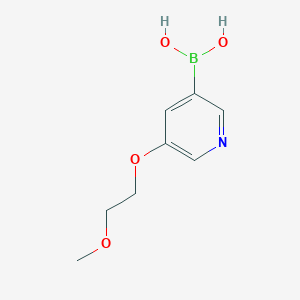

5-(2-Methoxyethoxy)pyridine-3-boronic acid

Description

5-(2-Methoxyethoxy)pyridine-3-boronic acid is a boronic acid derivative featuring a pyridine ring substituted with a 2-methoxyethoxy group at position 5 and a boronic acid (-B(OH)₂) moiety at position 2. Such compounds are critical intermediates in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryls and heteroaryl systems for pharmaceuticals, agrochemicals, and materials science .

Propriétés

IUPAC Name |

[5-(2-methoxyethoxy)pyridin-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BNO4/c1-13-2-3-14-8-4-7(9(11)12)5-10-6-8/h4-6,11-12H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXXBPUDJOSTZFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1)OCCOC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30681902 | |

| Record name | [5-(2-Methoxyethoxy)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015229-31-8 | |

| Record name | [5-(2-Methoxyethoxy)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mécanisme D'action

In the Suzuki-Miyaura coupling, the reaction involves two main steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Analyse Biochimique

Biochemical Properties

5-(2-Methoxyethoxy)pyridine-3-boronic acid plays a crucial role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This compound interacts with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. These interactions are essential for its function as a catalyst and in the modulation of biochemical pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of certain kinases and phosphatases, leading to changes in phosphorylation states and downstream signaling events. Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules via its boronic acid group, forming reversible covalent bonds with diols and other nucleophiles. This binding can inhibit or activate enzymes, depending on the context. For example, it can inhibit proteases by binding to their active sites, preventing substrate access. Additionally, this compound can modulate gene expression by interacting with transcription factors and other DNA-binding proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity. These temporal effects are important for understanding the long-term implications of using this compound in biochemical research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate biochemical pathways without causing significant toxicity. At higher doses, it can induce toxic effects, including cellular damage and organ dysfunction. Threshold effects have been observed, where the compound’s impact on biochemical pathways becomes more pronounced at specific concentration ranges. Understanding these dosage effects is crucial for optimizing the use of this compound in research and therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels. For example, this compound can inhibit certain dehydrogenases, affecting the production of NADH and other critical metabolites. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes and its localization within specific cellular compartments. These interactions are crucial for the compound’s bioavailability and its ability to exert its biochemical effects. Understanding the transport and distribution of this compound is essential for optimizing its use in research and therapeutic applications .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus to interact with transcription factors or to the mitochondria to modulate metabolic pathways. Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its use in biochemical research .

Activité Biologique

Overview

5-(2-Methoxyethoxy)pyridine-3-boronic acid (CAS No. 1015229-31-8) is a boronic acid derivative that has gained attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their versatility in synthetic chemistry and their ability to interact with biological targets, making them valuable in drug discovery and development.

- Molecular Formula : C12H15BNO4

- Molecular Weight : 235.06 g/mol

- Structure : The compound features a pyridine ring substituted with a boronic acid moiety and a methoxyethoxy group, which may influence its solubility and biological interactions.

The biological activity of this compound can be attributed to its ability to form reversible covalent bonds with diols, a characteristic feature of boronic acids. This property allows the compound to interact with various biomolecules, including enzymes and receptors, potentially leading to inhibition or modulation of their activity.

Anticancer Activity

Research indicates that boronic acids can exhibit anticancer properties by inhibiting proteasomal activity, which is crucial for protein degradation in cancer cells. For instance, studies have shown that similar compounds can induce apoptosis in cancer cell lines through the inhibition of specific signaling pathways.

Enzyme Inhibition

The compound's structure suggests it may act as an inhibitor of certain enzymes involved in metabolic processes. For example, boronic acids are known to inhibit serine proteases and other enzymes by binding to their active sites.

Study on Enzyme Interaction

A study published in Medicinal Chemistry explored the enzyme-inhibiting properties of various pyridine boronic acids. It was found that compounds similar to this compound exhibited significant inhibitory effects on serine proteases, with IC50 values indicating potent activity against specific targets .

Anticancer Efficacy

In vitro studies demonstrated that derivatives of pyridine boronic acids could effectively reduce cell viability in several cancer cell lines, including breast and prostate cancer. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Enzyme Inhibition | 15 | |

| 2-Methoxy-5-pyridineboronic acid | Anticancer | 10 | |

| Bortezomib | Proteasome Inhibition | 0.5 |

Synthesis and Applications

The synthesis of this compound typically involves reactions such as Suzuki coupling, where the compound can be formed from appropriate halides and boron reagents under palladium catalysis . Its applications extend beyond medicinal chemistry into materials science, where it may be used for developing sensors or other functional materials due to its ability to interact with various substrates.

Applications De Recherche Scientifique

Medicinal Chemistry

Boronic acids, including 5-(2-Methoxyethoxy)pyridine-3-boronic acid, have shown significant potential in medicinal chemistry due to their ability to interact with biological targets. The following applications highlight its relevance:

- Anticancer Activity : Boronic acids are known for their role in the development of proteasome inhibitors, which are crucial in cancer therapy. For instance, the compound's structural characteristics may enhance the selectivity and efficacy of drugs targeting cancer cells by modifying pharmacokinetic properties, similar to established drugs like bortezomib .

- Antibacterial and Antiviral Properties : Research indicates that boronic acid derivatives can exhibit antibacterial and antiviral activities. The introduction of specific substituents, such as the methoxyethoxy group, can enhance these properties by improving solubility and bioavailability .

- Drug Design : The compound can serve as a building block in the synthesis of more complex molecules for drug discovery. Its ability to form stable complexes with various biomolecules makes it a candidate for designing inhibitors or modulators of biological pathways .

Organic Synthesis

This compound plays a crucial role in organic synthesis, particularly through:

- Suzuki-Miyaura Coupling : This reaction is a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon bonds. The presence of the boronic acid group facilitates this process, making it possible to create diverse compounds from aryl halides .

- Functional Group Transformations : The compound can participate in various transformations, including borylation reactions that introduce boron into organic molecules. This is particularly useful for synthesizing pyridinylboronic acids and esters, which are important intermediates in pharmaceutical development .

Analytical Applications

In addition to its synthetic applications, this compound can be utilized in analytical chemistry:

- Sensors : Boronic acids can form reversible covalent bonds with diols, leading to potential applications in sensor technology. These sensors can detect sugars or other biomolecules through changes in fluorescence or conductivity when the boronic acid interacts with target analytes .

Case Studies and Research Findings

Several studies illustrate the practical applications of this compound:

- Synthesis of Novel Anticancer Agents : A study demonstrated the use of this boronic acid derivative in synthesizing new anticancer compounds that showed improved efficacy against multiple myeloma cells compared to existing therapies .

- Development of Borylation Techniques : Researchers have optimized borylation methods involving this compound, leading to higher yields and better selectivity for desired products. Such advancements are crucial for scaling up production for industrial applications .

- Exploration of Biological Interactions : Investigations into how this compound interacts with specific enzymes have revealed insights into its potential as a therapeutic agent targeting metabolic pathways associated with cancer .

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

The table below highlights key structural differences and similarities between 5-(2-Methoxyethoxy)pyridine-3-boronic acid and related pyridine boronic acid derivatives:

Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Efficiency :

- 5-Methoxypyridine-3-boronic acid (CAS 850991-69-4) achieves >97% purity and is widely used in coupling reactions with aryl halides under microwave-assisted conditions (e.g., Pd(OAc)₂ catalysis, Na₂CO₃ base, 110°C) .

- 2-Methoxy-5-pyridineboronic acid (CAS 163105-89-3) demonstrates moderate yields (~69%) when coupled with 3-pyridyl halides, influenced by steric hindrance from the methoxy group at position 2 .

- Trifluoromethyl-substituted analogs (e.g., 2-ethoxy-5-(trifluoromethyl)pyridine-3-boronic acid) show enhanced reactivity in electron-deficient systems due to the CF₃ group’s electron-withdrawing effects .

Solubility and Stability

- Solubility: Methoxy and ethoxy groups improve solubility in polar solvents (e.g., DME/EtOH/H₂O mixtures) compared to non-polar substituents . The 2-methoxyethoxy group in this compound likely enhances water solubility, facilitating reactions in aqueous media.

- Stability :

- Boronic acids with electron-donating groups (e.g., methoxy) are generally stable under basic conditions but may require refrigeration to prevent protodeboronation .

- Compounds like 5-(Methoxycarbonyl)pyridine-3-boronic acid (CAS 871329-53-2) exhibit reduced stability due to ester hydrolysis under acidic conditions .

Méthodes De Préparation

One-Pot Synthesis and Catalyst Optimization

A patented method describes a one-pot synthesis where 5-bromo-2-methoxypyridine reacts with bis(pinacolato)diboron under carbonate catalysis to form 2-methoxypyridine-5-boronic acid pinacol ester, which then reacts in situ with 2-halopyridines to yield substituted pyridine derivatives relevant to 5-(2-Methoxyethoxy)pyridine-3-boronic acid synthesis.

| Step | Reaction Component | Conditions | Notes |

|---|---|---|---|

| 1 | 5-bromo-2-methoxypyridine + B2pin2 | K2CO3 catalyst, 20–30 °C | Formation of boronic acid pinacol ester |

| 2 | Intermediate + 2-halopyridine | Same catalyst system | Coupling to form substituted pyridine |

| Solvent | DMF, toluene, or dioxane | Preferred solvent: DMF | |

| Catalyst loading | 1–5% by weight (preferably 2.5%) | Carbonate base | |

| Molar ratios | B2pin2:substrate = 1.0–2.0:1.0; boronic ester:2-halopyridine = 1.0–3.0:1.0 | Optimized for yield and cost |

This approach avoids isolation of intermediates, simplifies the process, reduces waste, and is suitable for scale-up.

Comparative Data Table of Preparation Methods

| Method | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Pd-catalyzed cross-coupling | Pd catalyst, K2CO3 | DMF, toluene | 20–30 | 70–90 | High regioselectivity, scalable | Catalyst cost, air sensitivity |

| One-pot carbonate catalysis (patent) | Carbonate (K2CO3) | DMF, dioxane | 20–30 | 75–85 | Low cost, no intermediate isolation | Moderate reaction time |

| Metal-free BBr3 borylation | BBr3, bulky pyridine base | DCM | –60 | Up to 98 | Metal-free, mild conditions | Limited substrate scope |

| Halogen-metal exchange + borylation | n-BuLi or similar, trialkylborate | Ether solvents | Low temperature | 50–80 | Direct, versatile | Requires low temperature, moisture sensitive |

Research Findings and Notes

- The use of bis(pinacolato)diboron is a common and efficient boron source for introducing boronic acid functionality.

- Carbonate bases such as potassium carbonate are preferred for their mildness and cost-effectiveness.

- Solvent choice impacts yield and reaction rate; DMF is often preferred for solubility and reaction control.

- The one-pot method reduces purification steps, enhancing industrial applicability.

- Metal-free methods offer an environmentally friendly alternative but require careful control of reaction parameters.

- Functional group tolerance (e.g., methoxyethoxy substituent) is generally good under these conditions.

- Catalyst loading and molar ratios are critical for optimizing yield and minimizing side products.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-(2-Methoxyethoxy)pyridine-3-boronic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : A typical synthesis involves Suzuki-Miyaura coupling or halogen-lithium exchange followed by boronation. For example, analogous pyridineboronic acids are synthesized via oxidation of boronic esters using dihydrogen peroxide in a mixture of ethanol, acetic acid, and ethyl acetate at 35°C for 3 hours . Optimizing solvent polarity (e.g., ethanol/water mixtures) and temperature (30–40°C) is critical to minimize side reactions like protodeboronation. Post-synthesis purification via high-performance liquid chromatography (HPLC) or recrystallization ensures >95% purity, as seen in analogous methoxypyridineboronic acids .

Q. How should this compound be stored to maintain stability, and what analytical techniques validate its integrity over time?

- Methodological Answer : Store at 0–6°C in anhydrous, inert conditions to prevent hydrolysis of the boronic acid group. Regular stability assessments using nuclear magnetic resonance (NMR) and liquid chromatography-mass spectrometry (LC-MS) are recommended. For example, degradation products like boroxines (cyclic anhydrides) can be detected via NMR peaks at δ 7–8 ppm . Purity checks using GC or HPLC with UV detection (e.g., λ = 254 nm) are standard .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : -NMR identifies aromatic protons (δ 7.5–8.5 ppm) and methoxyethoxy signals (δ 3.4–4.5 ppm). -NMR confirms boronic acid presence (δ 28–32 ppm).

- FT-IR : B-O stretching (1340–1310 cm) and C-B vibrations (660–620 cm) are diagnostic .

- Mass Spectrometry : High-resolution MS (HRMS) should match the exact mass (e.g., calculated for CHBNO: 213.09 g/mol) .

Advanced Research Questions

Q. How does the methoxyethoxy substituent influence the reactivity of this boronic acid in cross-coupling reactions compared to simpler analogs?

- Methodological Answer : The electron-donating methoxyethoxy group enhances solubility in polar solvents but may reduce electrophilicity at the boron center. Comparative kinetic studies using model substrates (e.g., 3-pyridineboronic acid vs. This compound) in Suzuki couplings with aryl halides can quantify reactivity differences. Use Pd(PPh) or SPhos ligands to mitigate steric hindrance and improve coupling efficiency .

Q. What strategies mitigate protodeboronation during cross-coupling reactions involving this compound?

- Methodological Answer :

- Base Selection : Use mild bases like KCO instead of strong bases (e.g., NaOH) to minimize pH-driven decomposition .

- Solvent Optimization : Mixed solvents (toluene/EtOH) reduce water content, lowering hydrolysis risk .

- Additives : Adding diethanolamine or ethylene glycol stabilizes boronic acids via diol complexation .

Q. How can this compound be applied in structure-activity relationship (SAR) studies for drug discovery?

- Methodological Answer : Its boronic acid group enables covalent interactions with serine proteases or diol-containing biomolecules. For example:

- Enzyme Inhibition : Screen against proteases (e.g., thrombin) using fluorescence-based assays to measure IC.

- Glycan Recognition : Use surface plasmon resonance (SPR) to assess binding affinity to glycoproteins .

- SAR Workflow : Synthesize derivatives with varied substituents (e.g., halogen, alkyl) and correlate structural changes with bioactivity .

Q. What advanced analytical methods resolve contradictions in reported purity levels across synthesis protocols?

- Methodological Answer : Discrepancies in purity (e.g., 95% vs. >97%) arise from differing purification techniques. Implement orthogonal methods:

- 2D NMR (HSQC, HMBC) : Confirms structural integrity and identifies trace impurities.

- Ion Chromatography : Detects anionic byproducts (e.g., borate salts).

- Thermogravimetric Analysis (TGA) : Quantifies residual solvents or moisture .

Q. How does the boronic acid group interact with diols in aqueous environments, and how can this be exploited for sensing applications?

- Methodological Answer : The boronic acid forms reversible esters with 1,2- or 1,3-diols (e.g., glucose). Design fluorescent probes by conjugating the compound with a fluorophore (e.g., dansyl) and monitor emission changes upon diol binding. Optimize pH (7.4–8.5) and buffer composition (e.g., PBS) for physiological relevance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.